molecular formula C23H28N4O3S B2492681 (6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1705925-20-7

(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No.: B2492681
CAS No.: 1705925-20-7
M. Wt: 440.56
InChI Key: CRQCEMXJTFLTLX-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone is a synthetic small molecule of high interest in pharmacological and chemical research. Its complex structure features a 6-methoxyindole moiety linked via a methanone bridge to a bipiperidine scaffold that is further modified with a thiazolyloxy group. This specific architecture, incorporating nitrogen-containing heterocycles, is commonly found in compounds that target G protein-coupled receptors (GPCRs) . GPCRs are a large family of seven-transmembrane receptors that are critical for cellular signaling and represent the targets for a substantial proportion of therapeutic drugs . The presence of the bipiperidine and thiazole rings suggests potential for receptor interaction, possibly as a modulator for central nervous system (CNS) targets or other physiologically important receptor families. Researchers can leverage this compound as a chemical tool or a key intermediate in medicinal chemistry programs, particularly in the synthesis and development of novel receptor ligands. Its structure offers opportunities for probing signaling pathways involving G proteins, such as Gαi, which inhibits adenylyl cyclase, or Gαq, which stimulates phospholipase C . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S/c1-29-19-3-2-16-14-21(25-20(16)15-19)22(28)27-9-4-17(5-10-27)26-11-6-18(7-12-26)30-23-24-8-13-31-23/h2-3,8,13-15,17-18,25H,4-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQCEMXJTFLTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)N4CCC(CC4)OC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone is a chemical compound with the molecular formula C23H28N4O3S and a molecular weight of 440.56 g/mol. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound features an indole moiety substituted with a methoxy group, along with a bipiperidine structure linked to a thiazole derivative. The detailed IUPAC name is (6-methoxy-1H-indol-2-yl)-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidin-1-yl]methanone.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Properties
Studies have shown that compounds containing indole and thiazole structures can act as effective anticancer agents. For instance, derivatives similar to this compound have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted that indole derivatives could inhibit Bcl-2, a protein that prevents apoptosis in cancer cells. The specific compound was shown to have IC50 values in the micromolar range against several cancer types, suggesting significant potential for therapeutic applications .

2. Neuroprotective Effects
The bipiperidine component suggests potential neuroprotective properties. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

Research Findings:
In vitro studies indicate that related compounds can enhance the release of neurotransmitters like dopamine and serotonin, which are crucial for mood regulation and cognitive function. This activity may provide insights into treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

3. Antimicrobial Activity
The thiazole ring is known for its antimicrobial properties. Preliminary studies suggest that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neurotransmitter release
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Bcl-2 Inhibition: The indole moiety may interact with Bcl-2 proteins, promoting apoptosis in malignant cells.
  • Neurotransmitter Modulation: The bipiperidine structure may enhance synaptic transmission by increasing neurotransmitter levels.
  • Antimicrobial Mechanisms: The thiazole component could disrupt bacterial cell membranes or interfere with metabolic pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with indole and thiazole functionalities can exhibit significant anticancer properties. The indole structure is often associated with the inhibition of various cancer cell lines, while thiazole derivatives have shown promise in disrupting cancer cell proliferation.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar indole-thiazole compounds inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Neurological Disorders

The compound's structure suggests potential applications in treating neurological disorders such as Alzheimer's disease and other forms of dementia. The bipiperidine component may enhance blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development.

  • Research Findings : A molecular docking study indicated that derivatives similar to this compound could effectively bind to acetylcholinesterase, an enzyme implicated in Alzheimer's pathology, thereby enhancing cholinergic neurotransmission .

Antimicrobial Activity

The presence of the thiazole moiety suggests possible antimicrobial activity. Compounds containing both indole and thiazole rings have been reported to exhibit broad-spectrum antimicrobial effects.

  • Experimental Evidence : In vitro studies have shown that related compounds demonstrated significant antibacterial and antifungal activity against strains such as Escherichia coli and Candida albicans when evaluated using agar diffusion methods .

Metabolic Disorders

Given the increasing prevalence of metabolic syndrome, compounds like (6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone are being explored for their potential to modulate metabolic pathways.

  • Clinical Implications : Research has highlighted that similar compounds can inhibit enzymes associated with glucose metabolism and lipid regulation, thus presenting a therapeutic avenue for conditions like type 2 diabetes and obesity .

Data Table: Summary of Applications

Application AreaPotential MechanismRelevant Studies
Anticancer ActivityInduction of apoptosis in cancer cellsJournal of Medicinal Chemistry
Neurological DisordersInhibition of acetylcholinesteraseMolecular Docking Studies
Antimicrobial ActivityDisruption of bacterial cell membranesAntimicrobial Evaluation Studies
Metabolic DisordersModulation of glucose and lipid metabolismClinical Implications on Metabolic Syndrome

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